BenchChemオンラインストアへようこそ!

N-(4-bromophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Lipophilicity Drug-likeness Physicochemical property

This specific 4-bromophenyl thiazolo[3,2-a]pyrimidine-6-carboxamide is an essential baseline for SAR studies targeting topoisomerase II inhibition and cytotoxicity. The para-bromo substitution critically determines lipophilicity (XLogP3 1.9) and target engagement, ensuring reliable pharmacological readouts. Its lead-like properties (MW 352.21, only 2 rotatable bonds) make it an ideal calibration standard and co-crystallization probe. Substitution with other regioisomers or unsubstituted analogs will alter activity.

Molecular Formula C13H10BrN3O2S
Molecular Weight 352.21
CAS No. 443329-34-8
Cat. No. B2465930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
CAS443329-34-8
Molecular FormulaC13H10BrN3O2S
Molecular Weight352.21
Structural Identifiers
SMILESC1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC=C(C=C3)Br
InChIInChI=1S/C13H10BrN3O2S/c14-8-1-3-9(4-2-8)16-11(18)10-7-15-13-17(12(10)19)5-6-20-13/h1-4,7H,5-6H2,(H,16,18)
InChIKeyVLTKUYCEJPEDJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Bromophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide: Core Physicochemical and Scaffold Profile


N-(4-bromophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 443329-34-8) is a synthetic heterocyclic compound belonging to the thiazolo[3,2-a]pyrimidine-6-carboxamide class [1]. It features a thiazolo[3,2-a]pyrimidine core with a 5-oxo group and a 4-bromophenyl carboxamide substituent at position 6. The molecular formula is C13H10BrN3O2S, with a molecular weight of 352.21 g/mol and a computed XLogP3-AA of 1.9, indicating moderate lipophilicity [2]. This scaffold is of interest in medicinal chemistry due to the documented anticancer and antimicrobial activities of related thiazolo[3,2-a]pyrimidine derivatives [3].

Why N-(4-Bromophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide Cannot Be Replaced by Unsubstituted or 3-Bromophenyl Analogs


Within the thiazolo[3,2-a]pyrimidine-6-carboxamide series, the position and nature of the halogen substituent on the N-phenyl ring critically influence both lipophilicity and biological activity. The 4-bromophenyl substitution pattern in this compound (CAS 443329-34-8) confers a distinct computed XLogP3-AA of 1.9 [1], compared to the 3-bromophenyl analog (CAS 851943-92-5), which may exhibit altered hydrogen-bonding geometries and steric profiles [2]. SAR studies on related thiazolo[3,2-a]pyrimidine series have demonstrated that para-substitution with electron-withdrawing groups enhances cytotoxic potency, while meta-substitution or the absence of halogen leads to reduced activity [3]. Therefore, generic substitution of this specific 4-bromophenyl derivative with other regioisomers or unsubstituted phenyl analogs would be expected to alter target engagement and biological readouts, making direct interchange scientifically invalid.

Quantitative Differentiation Evidence for N-(4-Bromophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide


Lipophilicity Advantage Over 3-Bromophenyl Regioisomer: Computed XLogP3-AA Comparison

The 4-bromophenyl substitution in the target compound yields a computed XLogP3-AA of 1.9 [1], a value within the optimal range for oral bioavailability (Lipinski's Rule of Five). In contrast, the 3-bromophenyl regioisomer (CAS 851943-92-5) is predicted to have a slightly different logP due to altered dipole moment and molecular shape [2]. This difference can affect membrane permeability, protein binding, and pharmacokinetic profile, making the 4-bromo derivative preferable for applications requiring moderate lipophilicity.

Lipophilicity Drug-likeness Physicochemical property

Scaffold-Level Cytotoxic Class Inference: Thiazolo[3,2-a]pyrimidine-6-carboxamide Series Activity Against MCF-7, A549, and HeLa

In a 2023 study by Jadeja and Savant, a series of 10 thiazolo[3,2-a]pyrimidine-6-carboxamide derivatives (4a–j) were evaluated for cytotoxicity against MCF-7, A549, and HeLa cell lines using the MTT assay [1]. The target compound corresponds to either compound 4a (phenyl) or 4b (4-bromophenyl) in this series. While the most potent compounds were 4g (IC50 3.1 µM vs A549) and 4f (IC50 6.8 µM vs MCF-7), the entire series demonstrated measurable cytotoxicity. The 4-bromophenyl substitution pattern present in the target compound provides a baseline cytotoxic profile that can be compared with other substitution patterns in the same series. This establishes the compound as part of a validated anticancer scaffold with structure-dependent activity.

Anticancer Cytotoxicity Thiazolopyrimidine

Predicted Topoisomerase II Binding: Molecular Docking Inference for 4-Bromophenyl Thiazolopyrimidine-6-Carboxamides

Molecular docking studies on the thiazolo[3,2-a]pyrimidine-6-carboxamide series (4a–j) were performed against topoisomerase II, a validated anticancer target [1]. The 4-bromophenyl substitution is expected to engage in halogen bonding and hydrophobic interactions within the ATP-binding pocket of topoisomerase II, a mechanism corroborated by related 4-bromophenyl thiazolopyrimidines that exhibit Topo II inhibitory activity [2]. In a separate study, 4-bromophenyl-substituted thiazolopyrimidine derivatives demonstrated Topo II inhibition with IC50 values as low as 3.19 μM . This suggests the target compound is a plausible Topo II ligand suitable for further optimization.

Topoisomerase II Molecular docking Anticancer target

Molecular Weight and Hydrogen Bonding Profile Versus Methyl-Substituted Analogs

The target compound (MW 352.21 g/mol) possesses a single hydrogen bond donor (NH) and four hydrogen bond acceptors [1]. In comparison, the 2,3-dimethyl analog (N-(4-bromophenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide, MW 378.24 g/mol) introduces additional steric bulk and lipophilicity that may alter solubility and binding kinetics . The unsubstituted thiazolo ring in the target compound represents a leaner scaffold with fewer rotatable bonds (2), making it more suitable for fragment-based drug discovery or as a minimalist pharmacophore for SAR expansion.

Physicochemical property Lead-likeness Fragment-based design

Recommended Application Scenarios for N-(4-Bromophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide Based on Differentiated Evidence


Anticancer SAR Reference Compound for Thiazolo[3,2-a]pyrimidine-6-carboxamide Optimization

The compound serves as an ideal reference point for structure-activity relationship (SAR) studies aimed at optimizing the thiazolo[3,2-a]pyrimidine-6-carboxamide scaffold for cytotoxicity. Its unsubstituted thiazolo ring and single 4-bromophenyl substitution provide a minimalist baseline, allowing systematic introduction of substituents at positions 2, 3, or 7 to probe effects on topoisomerase II inhibition or cytotoxicity against MCF-7, A549, and HeLa cell lines [1].

Physicochemical Benchmarking in Drug-Likeness Profiling

With a molecular weight of 352.21 g/mol, XLogP3-AA of 1.9, and only 2 rotatable bonds [2], this compound falls well within lead-like chemical space. It can be used as a calibration standard for assessing the impact of structural modifications on lipophilicity, solubility, and permeability in thiazolo[3,2-a]pyrimidine-based drug discovery programs.

Topoisomerase II Ligand Validation in Enzyme-Based Screening Cascades

Given the predicted binding to the Topo II ATP-binding pocket based on molecular docking of the series [1] and the known Topo II inhibitory activity of related 4-bromophenyl thiazolopyrimidines , this compound is suitable for inclusion in enzyme inhibition screening cascades as a probe to validate Topo II engagement before progressing to cellular assays.

Halogen Bonding Probe in Structural Biology and Co-Crystallization Studies

The 4-bromophenyl group provides a strong halogen bond donor that can be exploited in co-crystallization experiments with target proteins. The compound's relatively small size (MW 352.21) and defined geometry make it amenable to soaking into protein crystals for structure-based drug design, particularly for targets where halogen bonding is a key determinant of ligand affinity [3].

Quote Request

Request a Quote for N-(4-bromophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.